N-[(1R)-1-phenylethyl]pent-4-enamide
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Overview
Description
N-[(1R)-1-phenylethyl]pent-4-enamide is a chemical compound with the molecular formula C13H17NO It is characterized by the presence of a phenylethyl group attached to a pent-4-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-1-phenylethyl]pent-4-enamide typically involves the reaction of a suitable amine with a corresponding acid or ester. One common method involves the reaction of 1-phenylethylamine with pent-4-enoic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-1-phenylethyl]pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenylethyl group or the pent-4-enamide backbone can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-[(1R)-1-phenylethyl]pent-4-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or as a precursor for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R)-1-phenylethyl]pent-4-enamide involves its interaction with specific molecular targets. The phenylethyl group may interact with hydrophobic pockets in proteins or enzymes, while the amide group can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-[(1R)-1-phenylethyl]butanamide: Similar structure but with a butanamide backbone.
N-[(1R)-1-phenylethyl]hex-4-enamide: Similar structure but with a hex-4-enamide backbone.
Uniqueness
N-[(1R)-1-phenylethyl]pent-4-enamide is unique due to its specific combination of a phenylethyl group and a pent-4-enamide backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
CAS No. |
221679-81-8 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]pent-4-enamide |
InChI |
InChI=1S/C13H17NO/c1-3-4-10-13(15)14-11(2)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
SSUYEWDZFPPJEF-LLVKDONJSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)CCC=C |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC=C |
Origin of Product |
United States |
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